The synthesis of 5-Hydrazinylquinolin-2-ol hydrochloride typically involves the reaction of quinoline derivatives with hydrazine hydrate. The general method can be summarized as follows:
The specific parameters such as temperature, duration, and concentration can vary based on desired yield and purity levels.
The molecular structure of 5-Hydrazinylquinolin-2-ol hydrochloride features:
5-Hydrazinylquinolin-2-ol hydrochloride can participate in various chemical reactions:
The mechanism of action of 5-Hydrazinylquinolin-2-ol hydrochloride involves its interaction with biological macromolecules:
Such interactions are crucial for understanding its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The physical and chemical properties of 5-Hydrazinylquinolin-2-ol hydrochloride include:
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm structure and purity.
5-Hydrazinylquinolin-2-ol hydrochloride has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in drug development and materials science.
The development of hydroxyquinoline chemistry began with Hugo Weidel and Albert Cobenzl's 1880 isolation of oxyquinoline via cinchonine decarboxylation [3]. Zdenko Hans Skraup's 1881 synthesis method established the structural identity of 8-hydroxyquinoline (8-HQ), a foundational compound for subsequent derivatives [3]. Early 20th-century research uncovered 8-HQ's metal-chelating properties, enabling analytical applications for quantitative metal ion determination. By the 1920s, insoluble 8-HQ chelates were systematically characterized, revealing their antiseptic and disinfectant capabilities [3]. This period also marked initial investigations into hydroxyquinolines as anticancer agents, though clinical translation remained limited [3] [6].
The mid-20th century witnessed significant commercialization of 8-HQ derivatives. Clioquinol (iodochlorhydroxyquin) emerged as an antiprotozoal agent, while nitroxoline (5-nitro-8-hydroxyquinoline) gained use for urinary tract infections [6] [9]. Structural innovations during this era focused on halogenation patterns to enhance bioactivity, exemplified by 5,7-dihalo-8-hydroxyquinolines with improved antiviral potency against dengue virus (IC~50~ = 0.49–3.03 μM) [6]. Contemporary research leverages nanoparticle delivery and glycosylation to improve the therapeutic index of these historical scaffolds [9].
Table: Historical Development of Key Hydroxyquinoline Derivatives
Year | Milestone | Compound | Significance |
---|---|---|---|
1880 | First isolation | Oxyquinoline | Decarboxylation of cinchonine derivatives |
1881 | Skraup synthesis | 8-Hydroxyquinoline | Structural confirmation |
1920s | Chelation chemistry studies | 8-HQ metal complexes | Foundation for analytical applications |
1950s | Antiparasitic commercialization | Clioquinol | Clinical treatment of amoebiasis |
2020s | Glycoconjugate derivatives | 8-HQ-galactose hybrids | Targeted anticancer agents |
Hydrazinyl (–NHNH~2~) functionalization imparts distinctive pharmacological properties to quinoline cores through three primary mechanisms:
5-Hydrazinylquinolin-2-ol hydrochloride (CAS 372078-45-0; C~9~H~10~ClN~3~O) represents a structurally optimized quinoline derivative with multifaceted therapeutic potential. Its chemical architecture features a hydrazinyl group at C5 and a hydroxyl at C2, enabling bidentate metal chelation not achievable in conventional 8-HQ analogues [1] [9]. Current research applications include:
Table: Biological Activities of 5-Hydrazinylquinolin-2-ol Derived Compounds
Derivative Class | Therapeutic Activity | Potency | Molecular Target |
---|---|---|---|
Chalcone-quinoline hybrids | Antiproliferative | GI~50~ = 0.3–2.05 μM (NCI-60) | EGFR/CDK2 kinases |
Trifluoromethyl hydrazones | Antifungal | MIC = 0.12–0.49 μg/mL | Fungal lanosterol demethylase |
Triazolyl conjugates | Antileishmanial | IC~50~ = 7.06 μM (amastigotes) | Topoisomerase IB |
Glycoconjugates | β-1,4-Galactosyltransferase inhibition | K~i~ = 4.8 μM | Tumor metastasis regulation |
Synthetic accessibility further elevates its drug discovery utility. Commercial availability from suppliers (e.g., BLD Pharm) facilitates rapid analogue production via:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5